N-(4-Fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
N-(4-Fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
428487-58-5
VCID:
VC0422339
InChI:
InChI=1S/C17H13FN2O2/c18-13-5-7-14(8-6-13)19-17(22)10-20-9-12(11-21)15-3-1-2-4-16(15)20/h1-9,11H,10H2,(H,19,22)
SMILES:
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C=O
Molecular Formula:
C17H13FN2O2
Molecular Weight:
296.29g/mol
N-(4-Fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
CAS No.: 428487-58-5
Main Products
VCID: VC0422339
Molecular Formula: C17H13FN2O2
Molecular Weight: 296.29g/mol
CAS No. | 428487-58-5 |
---|---|
Product Name | N-(4-Fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide |
Molecular Formula | C17H13FN2O2 |
Molecular Weight | 296.29g/mol |
IUPAC Name | N-(4-fluorophenyl)-2-(3-formylindol-1-yl)acetamide |
Standard InChI | InChI=1S/C17H13FN2O2/c18-13-5-7-14(8-6-13)19-17(22)10-20-9-12(11-21)15-3-1-2-4-16(15)20/h1-9,11H,10H2,(H,19,22) |
Standard InChIKey | IHPRFXABLADVBE-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C=O |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C=O |
PubChem Compound | 883169 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume